Licarbazepine-D4
Overview
Description
Licarbazepine-D4: is a deuterated metabolite of oxcarbazepine, a well-known anticonvulsant and mood-stabilizing drug. This compound is primarily used in research settings to study the pharmacokinetics and metabolism of oxcarbazepine . It is characterized by the presence of deuterium atoms, which makes it a stable isotope-labeled compound, useful for various analytical applications .
Mechanism of Action
Target of Action
Licarbazepine-D4, also known as 10,11-Dihydro-10-hydroxycarbazepine-D4 (Major), primarily targets the voltage-gated sodium channels (VGSC) . These channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .
Mode of Action
This compound exerts its pharmacological effect by binding to and stabilizing the inactivated state of the VGSC . This prevents the channel from reverting back to the resting form, which would then be susceptible to a depolarization and subsequent repetitive neuronal firing . This mechanism of action is thought to be shared by several other antiepileptic drugs, such as phenytoin and lamotrigine .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuronal signaling pathway mediated by VGSC . By inhibiting these channels, this compound can reduce the excitability of neurons, thereby preventing the abnormal electrical activity that characterizes seizures .
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can be influenced by deuteration . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability . By blocking VGSC, this compound prevents the generation and propagation of action potentials in neurons . This results in an overall decrease in neuronal activity, which can help to prevent the occurrence of seizures .
Action Environment
It’s known that factors such as diet, lifestyle, and the presence of other medications can influence the pharmacokinetics and pharmacodynamics of a drug
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Licarbazepine-D4 typically involves the reduction of oxcarbazepine. One common method includes the use of sodium borohydride as a reducing agent. The reaction is carried out in a mixture of methanol and water at room temperature, followed by heating at 45°C for one hour . The product is then isolated by filtration and washing with water, yielding a pale yellow solid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale reduction reactions similar to those used in laboratory settings. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, which is essential for its application as a stable isotope-labeled compound .
Chemical Reactions Analysis
Types of Reactions: Licarbazepine-D4 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: Further reduction can lead to the formation of dihydro derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products:
Oxidation: Formation of 10,11-dihydro-10-oxo-carbamazepine.
Reduction: Formation of fully reduced carbamazepine derivatives.
Substitution: Formation of halogenated carbamazepine derivatives.
Scientific Research Applications
Licarbazepine-D4 has several scientific research applications:
Biology: Employed in studies to understand the metabolic pathways and pharmacokinetics of oxcarbazepine.
Medicine: Utilized in clinical research to monitor drug levels in patients and to study drug interactions.
Industry: Applied in the development of new anticonvulsant drugs and in quality control processes for pharmaceutical manufacturing
Comparison with Similar Compounds
Oxcarbazepine: The parent compound from which Licarbazepine-D4 is derived.
Carbamazepine: Another anticonvulsant with a similar structure but different metabolic profile.
Eslicarbazepine: A related compound that is also a metabolite of oxcarbazepine and has similar pharmacological effects.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in pharmacokinetic studies and in the development of new therapeutic agents .
Properties
IUPAC Name |
1,2,3,4-tetradeuterio-6-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/i1D,3D,5D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-DNZPNURCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])CC(C3=CC=CC=C3N2C(=O)N)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661926 | |
Record name | 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-39-4 | |
Record name | 10-Hydroxy(1,2,3,4-~2~H_4_)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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